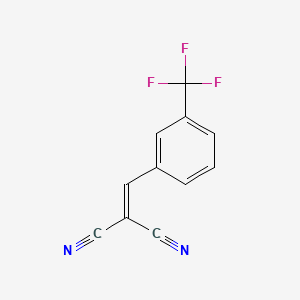

2-(3-Trifluorobenzylidene)-malononitrile

Description

2-(3-Trifluorobenzylidene)-malononitrile is a Knoevenagel condensation product derived from 3-trifluorobenzaldehyde and malononitrile. The compound features a trifluoromethyl (-CF₃) group at the meta position of the benzylidene moiety, which confers strong electron-withdrawing effects. This property enhances its reactivity in condensation reactions and influences its electronic structure, making it valuable in organic synthesis and materials science.

Properties

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-2-8(5-10)4-9(6-15)7-16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGXCFRBKLIQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190425 | |

| Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36937-90-3 | |

| Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036937903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 2-(3-Trifluorobenzylidene)-malononitrile, is through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with malononitrile in the presence of a base catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate, with a catalyst loading of 2.5 × 10^-4 g/cm^3. The reaction conditions include a temperature of 60°C and a reaction time of 4 hours, achieving a conversion rate of 67.1% and a selectivity of 97.6% .

Industrial Production Methods

Industrial production of this compound, often involves the use of solid base catalysts such as Ti-Al-Mg hydrotalcite. These catalysts are prepared using the combustion method with glycine or glycerol as fuel. The process is considered green and eco-friendly, with the catalysts being reusable and highly selective .

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluorobenzylidene)-malononitrile, undergoes various chemical reactions, including:

Condensation Reactions: The compound is commonly involved in Knoevenagel condensation reactions with aldehydes.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano groups.

Common Reagents and Conditions

Bases: Common bases used in reactions with this compound include sodium hydride and triethylamine.

Solvents: Organic solvents such as ethanol, acetone, and chloroform are typically used.

Catalysts: Solid base catalysts like Ti-Al-Mg hydrotalcite are often employed.

Major Products

The major products formed from reactions involving this compound, include various benzylidene derivatives and heterocyclic compounds .

Scientific Research Applications

2-(3-Trifluorobenzylidene)-malononitrile, has a wide range of scientific research applications:

Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Specialty Chemicals: The compound is utilized in the production of specialty chemicals and dyes.

Fluorescence-Based Assays: It is employed in fluorescence-based assays for detecting methane and other gases.

Biological Research: The compound is used in studies related to enzyme inhibition and other biological processes.

Mechanism of Action

The mechanism of action of 2-(3-Trifluorobenzylidene)-malononitrile, involves its interaction with various molecular targets. The compound’s cyano groups act as electron acceptors, making it highly reactive in nucleophilic addition and substitution reactions. The compound can activate aldehydes via Knoevenagel condensation, facilitating the formation of various products .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

Electron-withdrawing groups (EWGs) such as -CF₃, -NO₂, and halogens (-F, -Cl, -Br) significantly enhance reaction efficiency in Knoevenagel condensations. For example:

- 2-(4-Trifluoromethylbenzylidene)-malononitrile (para-CF₃) achieves yields of 95–96% in 10–15 minutes due to the strong EWG effect .

- 2-(4-Nitrobenzylidene)-malononitrile (para-NO₂) exhibits a 96% yield in 10 minutes, reflecting similar reactivity .

- Halogenated derivatives: 2-(4-Fluorobenzylidene)-malononitrile: 90–91% yield 2-(4-Chlorobenzylidene)-malononitrile: 73–81% yield 2-(4-Bromobenzylidene)-malononitrile: 95–98% yield .

In contrast, electron-donating groups (EDGs) like -OCH₃ or -CH₃ reduce reaction rates. For instance, 2-(4-methoxybenzylidene)-malononitrile requires longer reaction times (15–30 minutes) despite moderate yields (73–93%) .

Table 1: Substituent Impact on Reaction Efficiency

| Compound | Substituent | Position | Yield (%) | Reaction Time | Key Reactivity Factor |

|---|---|---|---|---|---|

| 2-(4-Trifluoromethylbenzylidene)-malononitrile | -CF₃ | para | 95–96 | 10–15 min | Strong EWG |

| 2-(3-Trifluorobenzylidene)-malononitrile* | -CF₃ | meta | [N/A] | [N/A] | Moderate steric hindrance |

| 2-(4-Nitrobenzylidene)-malononitrile | -NO₂ | para | 96 | 10 min | Strong EWG |

| 2-(4-Methoxybenzylidene)-malononitrile | -OCH₃ | para | 73–93 | 15–30 min | EDG slows reaction |

*Data inferred from analogous compounds.

Structural and Electronic Properties

- Positional Effects: The meta-CF₃ group in this compound introduces steric hindrance and alters electronic conjugation compared to para-substituted analogs. For example, para-CF₃ derivatives exhibit enhanced conjugation in D-π-π-A systems, which is critical for photophysical applications (e.g., 2-BAM and 4-BAM in organic electronics) .

- Crystal Packing: Substituent position also affects solid-state interactions. Para-substituted derivatives often form J-aggregates (3D layer structures), while meta substitution may disrupt such packing, as seen in biphenyl-substituted malononitriles .

Biological Activity

2-(3-Trifluorobenzylidene)-malononitrile, a compound with the molecular formula C10H6F3N2, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a malononitrile backbone substituted with a trifluorobenzylidene group. This structural configuration is significant as it influences the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound demonstrates inhibitory effects against several bacterial strains.

- Cytotoxic Effects : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines.

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which could have implications in therapeutic contexts.

The biological activity of this compound can be attributed to its ability to interact with cellular macromolecules. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively.

- Reactive Intermediates : Upon metabolic activation, the compound may form reactive intermediates that can bind covalently to proteins or nucleic acids, leading to cellular dysfunction.

- Oxidative Stress Induction : The compound may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Antimicrobial Activity

A study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Assays

In vitro cytotoxicity assays were performed on various cancer cell lines. The findings are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

A notable case study involved the application of this compound in a therapeutic context. Researchers explored its potential as an anticancer agent by administering it to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, suggesting its efficacy as a novel anticancer drug.

Safety and Toxicological Profile

While promising, safety assessments are crucial. Preliminary toxicological evaluations indicate mutagenic potential in bacterial assays, raising concerns about its long-term safety profile. Further studies are necessary to elucidate its toxicological effects and environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.